Isomugineic acid

Description

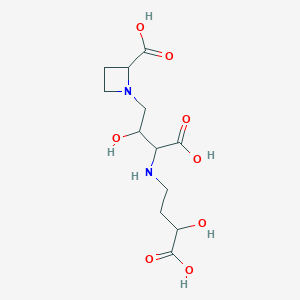

Isomugineic acid is a low-molecular-weight organic compound with the molecular formula C₁₀H₁₆N₂O₈ and a molecular weight of 292.24 g/mol . It belongs to the class of phytosiderophores, which are critical for plant iron acquisition under iron-deficient conditions. Structural features include multiple hydroxyl and amino groups, which enhance its metal-binding capacity. Current literature gaps include incomplete data on its physical properties (e.g., melting point, solubility) and precise mechanistic pathways in metal transport .

Structure

3D Structure

Properties

IUPAC Name |

1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRGEVKCJPPZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988904 | |

| Record name | Mugineic_acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69199-37-7, 74281-81-5 | |

| Record name | Mugineic_acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomugineic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isomugineic acid involves the use of various reagents and conditions. One method involves the use of semi-standard non-polar conditions to prepare different isomers of this compound . The synthesis process typically includes the use of specific solvents and catalysts to facilitate the reaction.

Industrial Production Methods: the synthesis of related compounds, such as mugineic acid family phytosiderophores, involves practical synthesis and transport of its Fe-chelated form across the plasma membrane by Fe(III)•2’-deoxymugineic acid transporters .

Chemical Reactions Analysis

Types of Reactions: Isomugineic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the gamma-amino group and the carboxy group in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include FeCl3, MES/Tris buffer, and other specific solvents and catalysts . The conditions for these reactions typically involve controlled pH and temperature to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the formation of Fe(III) complexes with this compound results in water-soluble complexes that can be absorbed by plants .

Scientific Research Applications

Isomugineic acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. One notable application is its use as an iron fertilizer in agriculture. The soil application of synthetic 2′-deoxymugineic acid, a natural phytosiderophore from the Poaceae, can recover iron deficiency in rice grown in calcareous soil . This application highlights the potential of this compound in promoting plant growth and improving agricultural productivity.

Mechanism of Action

The mechanism of action of isomugineic acid involves its role as a phytosiderophore, a natural chelator that forms water-soluble complexes with Fe(III). These complexes are then absorbed by plants through specific transporters, such as yellow stripe 1/yellow stripe 1-like (YS1/YSL) transporters . This mechanism allows plants to acquire iron from the soil, which is essential for their growth and development.

Comparison with Similar Compounds

Table 1: Comparative Molecular and Functional Profiles

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Presumed Biological Role |

|---|---|---|---|---|

| This compound | C₁₀H₁₆N₂O₈ | 292.24 | Amino, hydroxyl, carboxyl | Iron chelation, nutrient uptake |

| Amoabactin | C₁₂H₂₀N₂O₉ | 336.29 | Hydroxyl, carboxyl, amine | Microbial siderophore activity |

| Deoxyanthocyanidin | C₁₅H₁₂O₅ | 272.25 | Phenolic, ketone | Antioxidant, pigmentation |

Detailed Comparative Analysis

This compound vs. Amoabactin

- Structural Similarities: Both contain amino and carboxyl groups, enabling metal ion coordination. However, amoabactin has a larger carbon skeleton (C₁₂ vs. C₁₀) and an additional hydroxyl group .

- Functional Differences : this compound is plant-specific, while amoabactin is a microbial siderophore, indicating divergent evolutionary roles in iron acquisition .

- Research Findings: Limited data exist on direct comparisons, but amoabactin’s higher molecular weight suggests enhanced stability in diverse pH environments, a trait less characterized in this compound .

This compound vs. Deoxyanthocyanidin

- Structural Contrasts: Deoxyanthocyanidin lacks nitrogen and instead features a flavonoid backbone with phenolic groups, which are absent in this compound .

- Functional Divergence : Deoxyanthocyanidin primarily contributes to plant pigmentation and UV protection, whereas this compound focuses on nutrient solubilization.

- Data Gaps: No studies directly compare their biosynthetic pathways or ecological impacts, highlighting a research need .

Q & A

Q. How can researchers resolve contradictory data on this compound’s chelation efficiency across pH gradients?

- Methodological Answer : Contradictions often arise from variations in experimental pH (3.5–7.0) and metal-ion competition (e.g., Zn²⁺ vs. Fe³⁺). Design titration assays using UV-Vis spectroscopy to measure stability constants (K values) of this compound-metal complexes. Control for ionic strength and redox conditions. Statistical models (e.g., mixed-effects regression) should account for clustered data from repeated trials . Present results in heatmaps or 3D surface plots to visualize pH-dependent binding affinity.

Q. What strategies optimize the isolation of this compound from rhizosphere samples without enzymatic degradation?

- Methodological Answer : Rapid freezing of root exudates in liquid nitrogen and extraction at 4°C minimizes degradation. Use protease inhibitors (e.g., PMSF) and chelating agents (EDTA) in extraction buffers. Validate purity via NMR (¹H and ¹³C spectra) and compare with synthetic standards. Include a stepwise protocol table detailing centrifugation speeds, buffer compositions, and storage conditions .

Q. How should experiments be designed to analyze this compound’s role in plant-microbe symbiosis?

- Methodological Answer : Co-culture Arabidopsis thaliana or barley with rhizobacteria (e.g., Pseudomonas fluorescens) in split-root systems. Quantify this compound via targeted metabolomics and profile microbial colonization (CFU counts or 16S rRNA sequencing). Control for microbial auxin production, which may confound results. Use factorial ANOVA to assess interaction effects between Fe availability and microbial presence .

Q. What statistical approaches are suitable for analyzing clustered data in multi-season field trials studying this compound efficacy?

- Methodological Answer : Hierarchical linear modeling (HLM) or generalized estimating equations (GEE) account for nested data (e.g., plants within plots, plots within fields). Include covariates like soil organic matter and rainfall. Present results in forest plots with 95% confidence intervals to show seasonal variability in this compound-mediated Fe uptake .

Data Presentation Guidelines

- Tables : Use descriptive titles (e.g., "Table 2: this compound-Dependent Fe Mobilization in Calcareous Soils") and footnotes explaining abbreviations (e.g., DW = dry weight). Highlight significant differences with asterisks (p < 0.05) .

- Figures : Line graphs for time-course studies (e.g., "Root Exudation Kinetics Over 72 Hours") and bar charts for genotype comparisons. Include error bars (±SEM) and p-values in figure captions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.